molecular formula C14H11N3O4S B14490173 N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide CAS No. 65052-77-9

N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide

Cat. No.: B14490173
CAS No.: 65052-77-9
M. Wt: 317.32 g/mol
InChI Key: NYYRVZAHHAKFGA-UHFFFAOYSA-N
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Description

N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide is an organic compound with a complex structure that includes nitro groups, methyl groups, and a carbothioamide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide typically involves multiple steps. One common method includes the nitration of phenol to produce 4-nitrophenol, followed by further reactions to introduce the methyl and carbothioamide groups . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of advanced equipment and techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and various organic solvents for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the carbothioamide group can interact with various enzymes and proteins. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

65052-77-9

Molecular Formula

C14H11N3O4S

Molecular Weight

317.32 g/mol

IUPAC Name

N-methyl-4-nitro-N-(4-nitrophenyl)benzenecarbothioamide

InChI

InChI=1S/C14H11N3O4S/c1-15(11-6-8-13(9-7-11)17(20)21)14(22)10-2-4-12(5-3-10)16(18)19/h2-9H,1H3

InChI Key

NYYRVZAHHAKFGA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=S)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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